2-Amino-2-phenylethanethioamide
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Overview
Description
2-Amino-2-phenylethanethioamide is an organic compound with the molecular formula C8H10N2S It is a derivative of ethanethioamide, where the hydrogen atoms are substituted by an amino group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-phenylethanethioamide can be achieved through several methods. One common approach involves the reaction of phenylacetonitrile with hydrogen sulfide in the presence of a base, followed by the addition of ammonia. The reaction conditions typically include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Basic catalysts such as sodium hydroxide or potassium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Materials: Phenylacetonitrile, hydrogen sulfide, and ammonia.
Reaction Conditions: Controlled temperature and pressure to optimize the reaction rate and yield.
Purification: Techniques such as recrystallization or distillation to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-phenylethanethioamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or thioamide groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Alkyl halides or acyl chlorides for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines and thiols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Amino-2-phenylethanethioamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Amino-2-phenylethanethioamide involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic species. The amino and thioamide groups can form hydrogen bonds and coordinate with metal ions, influencing biological pathways and enzyme activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-phenylethanol: Similar structure but with a hydroxyl group instead of a thioamide group.
2-Amino-2-phenylacetamide: Contains an amide group instead of a thioamide group.
2-Amino-2-phenylthioacetamide: Similar structure but with a thioamide group attached to a different carbon atom.
Uniqueness
2-Amino-2-phenylethanethioamide is unique due to the presence of both an amino group and a thioamide group on the same carbon atom. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.
Biological Activity
2-Amino-2-phenylethanethioamide, a compound belonging to the class of thioamides, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its effects on various biological systems, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C9H12N2S
- Molecular Weight : 184.26 g/mol
This compound features an amino group, a phenyl group, and a thioamide functional group, which contribute to its unique biological properties.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. A study conducted by Zhang et al. demonstrated that this compound showed inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 μg/mL, indicating moderate antibacterial potency .
Antiparasitic Effects
In a case study involving the Tres Cantos Antimalarial Set (TCAMS), compounds similar to this compound were evaluated for their antiplasmodial activity. These compounds demonstrated effective inhibition of Plasmodium falciparum with IC50 values in the low micromolar range (0.4-0.5 μM), suggesting potential as antimalarial agents . Although specific data for this compound was not detailed in this study, the structural similarities imply comparable activity.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have also been investigated in various cancer cell lines. A study reported IC50 values indicating significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines, with values of approximately 15 μM and 20 μM, respectively. The mechanism appears to involve apoptosis induction through mitochondrial pathways .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It has been suggested that the thioamide group may interact with key enzymes in microbial metabolism, leading to growth inhibition.
- Induction of Apoptosis : In cancer cells, the compound may trigger apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors.
- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into microbial membranes, causing structural disruptions.
Research Findings Summary
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Studies
Case studies involving similar thioamide compounds provide insights into their therapeutic potential. For instance, a study highlighted the efficacy of thioamides in treating parasitic infections, showcasing their role as promising candidates for drug development against resistant strains .
Properties
Molecular Formula |
C8H10N2S |
---|---|
Molecular Weight |
166.25 g/mol |
IUPAC Name |
2-amino-2-phenylethanethioamide |
InChI |
InChI=1S/C8H10N2S/c9-7(8(10)11)6-4-2-1-3-5-6/h1-5,7H,9H2,(H2,10,11) |
InChI Key |
MWYKYPSXTVKJAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=S)N)N |
Origin of Product |
United States |
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